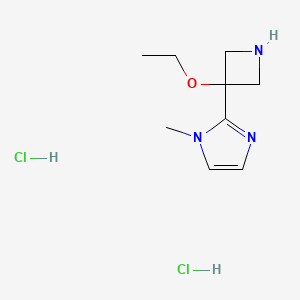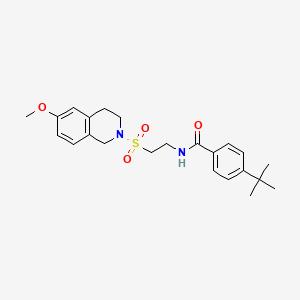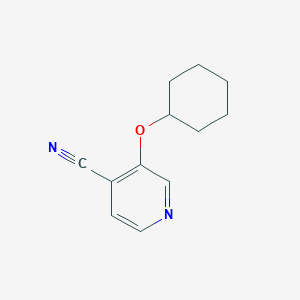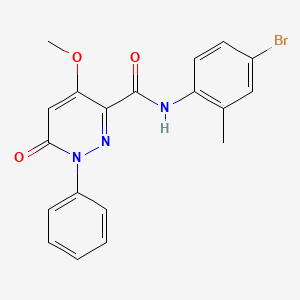![molecular formula C15H10ClF3N2O4 B2590838 3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid CAS No. 321433-61-8](/img/structure/B2590838.png)
3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid, commonly referred to as CPOT, is a synthetic compound that has been studied extensively for its potential application in the scientific research field. CPOT is a small molecule with a molecular weight of 253.7 g/mol, and it is a white, crystalline solid. CPOT has been studied for its potential to act as an inhibitor of several enzymes, including protein kinases, cyclooxygenases, and phosphatases. CPOT has been studied for its potential to act as an inhibitor of several enzymes, including protein kinases, cyclooxygenases, and phosphatases. In addition, CPOT has been studied for its potential to act as an agonist of certain G-protein coupled receptors, such as the GPR55 receptor.
Scientific Research Applications
Agricultural Applications
- This compound is used in the field of agriculture for weed control. It has been applied postemergence to control grasses such as Texas panicum, large crabgrass, and broadleaf signalgrass in peanut crops. Effective control of these weeds at different growth stages contributes to higher yields in peanut farming (Grichar & Boswell, 1986).
- It is also effective for the control of rhizome johnsongrass in cotton, where applications of the compound significantly reduced johnsongrass presence and prevented yield losses in cotton crops (Carter & Keeley, 1987).
Biochemical Research
- The compound shows potential as an insecticidal agent. A related chemical structure, combining a pyridine ring and the active parts of this compound, indicates possible insecticidal activity. This aspect is relevant for developing new insecticides for agricultural use (Liu et al., 2006).
Molecular Studies and Synthesis
- The compound's structure has been utilized in the synthesis of various other chemical entities. For instance, studies have been conducted on the synthesis of related compounds, which are essential in the development of new pharmaceuticals and agricultural chemicals (Nemec et al., 1974).
- Research into the mode of action of similar herbicides indicates that these compounds inhibit cell division by affecting protein synthesis in plants. This is crucial for understanding their mechanism of action and for developing more effective agricultural chemicals (Kim & Bendixen, 1987).
Chemical Structure and Properties
- Detailed studies have been conducted on the molecular structure of related compounds, contributing to a better understanding of their chemical properties and potential applications in various fields such as fungicides (Jeon et al., 2013).
properties
IUPAC Name |
3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O4/c16-9-5-8(15(17,18)19)7-20-14(9)25-11-4-2-1-3-10(11)21-12(22)6-13(23)24/h1-5,7H,6H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEKBQPWGCCNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)O)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate](/img/structure/B2590755.png)





![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)

![1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2590769.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2590770.png)
![N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2590771.png)
![N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2590774.png)
![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-ynamide](/img/structure/B2590777.png)
![N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2590778.png)